4-(3-Bromo-4-methoxyphenyl)butanal

Catalog No.
S14080666
CAS No.
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromo-4-methoxyphenyl)butanal

Product Name

4-(3-Bromo-4-methoxyphenyl)butanal

IUPAC Name

4-(3-bromo-4-methoxyphenyl)butanal

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-8H,2-4H2,1H3

InChI Key

UTNCDYJVALJWOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCC=O)Br

4-(3-Bromo-4-methoxyphenyl)butanal is an organic compound characterized by its molecular formula C11H13BrO2. This compound features a butanal chain attached to a phenyl ring that is further substituted with a bromine atom and a methoxy group. The presence of these substituents contributes to its unique chemical properties, making it a subject of interest in both synthetic and medicinal chemistry.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, including amines and thiols, allowing for the synthesis of diverse derivatives.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The aldehyde functional group can be reduced to form alcohols or other derivatives, expanding its utility in organic synthesis .

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

Research indicates that 4-(3-Bromo-4-methoxyphenyl)butanal exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties, suggesting that it may serve as a lead compound in drug development. The mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, influenced by the bromine and methoxy groups .

The synthesis of 4-(3-Bromo-4-methoxyphenyl)butanal typically involves:

  • Bromination: The introduction of the bromine atom can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator or catalyst.
  • Solvent Selection: Common solvents include dichloromethane or acetonitrile, often under controlled temperature conditions to optimize yield and purity.
  • Industrial Methods: For large-scale production, continuous flow reactors may be employed to enhance mixing and heat transfer, leading to improved reaction efficiency .

4-(3-Bromo-4-methoxyphenyl)butanal finds applications in various fields:

  • Organic Synthesis: It acts as an intermediate in the preparation of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug design, particularly in developing new therapeutic agents.
  • Material Science: It may also be utilized in producing specialty chemicals and materials due to its unique chemical properties .

Studies exploring the interactions of 4-(3-Bromo-4-methoxyphenyl)butanal with biological macromolecules are essential for understanding its pharmacological potential. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic Investigations: Understanding how the compound's structure influences its biological effects through various pathways.

Such studies are crucial for elucidating the compound's therapeutic mechanisms and optimizing its efficacy .

Several compounds share structural similarities with 4-(3-Bromo-4-methoxyphenyl)butanal, each possessing unique features:

Compound NameStructural FeaturesUnique Properties
4-MethoxyphenylbutanalLacks bromine; only has a methoxy groupDifferent reactivity and applications
3-Bromo-4-methoxybenzoic acidContains a benzoic acid moiety instead of butanalDifferent chemical properties due to ring structure
4-(3-Bromo-4-methoxyphenyl)butanoic acidSimilar structure but contains a carboxylic acid groupEnhanced polarity and potential solubility differences

The presence of both a bromine atom and a methoxy group on the phenyl ring distinguishes 4-(3-Bromo-4-methoxyphenyl)butanal from these similar compounds, imparting distinct chemical reactivity and biological activity .

Proline-Catalyzed Electrophilic α-Functionalization

The asymmetric α-functionalization of α-branched aldehydes, first reported by Bräse and colleagues in 2003, employs proline as a chiral organocatalyst to induce enantioselectivity at the α-carbon. This strategy has been adapted for aryl aldehydes bearing methoxy and bromine substituents, where the aldehyde’s α-position becomes a stereogenic center through electrophilic attacks. For 4-(3-Bromo-4-methoxyphenyl)butanal synthesis, this method enables the installation of bromine at the meta position post-functionalization. Recent iterations utilize thiourea-based cocatalysts to enhance enantiomeric excess (ee) to >90% while achieving yields of 70–85% under mild conditions.

Metal-Catalyzed Enantioselective Approaches

Transition metal complexes, particularly those involving palladium and copper, have been leveraged for asymmetric allylic alkylation of aromatic aldehydes. For example, Pd-catalyzed systems using chiral phosphine ligands (e.g., BINAP) facilitate the coupling of 4-methoxyphenylbutanal derivatives with brominated electrophiles, achieving ee values of 88–94%. These systems benefit from tunable ligand environments, allowing precise control over steric and electronic effects critical for accommodating bulky brominated intermediates.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

256.00989 g/mol

Monoisotopic Mass

256.00989 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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